1,2-Dimethyl-5-methylidenepiperidine
Description
1,2-Dimethyl-5-methylidenepiperidine is a piperidine derivative characterized by methyl substituents at the 1- and 2-positions and a methylidene (CH₂=) group at the 5-position of the six-membered piperidine ring. The methylidene group introduces a double bond, altering the ring’s conformational flexibility and electronic properties. Piperidine scaffolds are widely explored for their bioactivity, particularly in central nervous system (CNS) targeting, due to their similarity to endogenous amines .
Properties
CAS No. |
142209-32-3 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1,2-dimethyl-5-methylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-7-4-5-8(2)9(3)6-7/h8H,1,4-6H2,2-3H3 |
InChI Key |
MRYLHLGOPYYFSH-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C)CN1C |
Canonical SMILES |
CC1CCC(=C)CN1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Diphenidine (1-(1,2-Diphenylethyl)piperidine, 1,2-DEP)
- Substituents : A bulky 1,2-diphenylethyl group attached to the piperidine nitrogen.
- Physicochemical Properties : Higher molecular weight (281.39 g/mol) and lipophilicity (predicted logP >3) due to aromatic phenyl groups.
- Bioactivity : Acts as an NMDA receptor antagonist, contributing to dissociative effects in CNS research .
- Key Difference : The diphenylethyl substituent in diphenidine enhances receptor binding affinity compared to the smaller methyl and methylidene groups in 1,2-dimethyl-5-methylidenepiperidine.
2,2-DEP Isomer (1-(2,2-Diphenylethyl)piperidine)
Pyrrolidine Analogues
Heterocyclic Piperidine Derivatives
2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine
- Substituents : A triazole ring attached to the piperidine, introducing hydrogen-bonding capabilities.
- Applications : Used in drug discovery for kinase inhibition, highlighting how heterocyclic substituents modulate target selectivity .
Comparative Data Table
*Estimated based on structural analogs.
Key Research Findings
- Substituent Bulk and Lipophilicity : Bulky aromatic groups (e.g., diphenylethyl in 1,2-DEP) enhance lipophilicity and receptor binding, whereas smaller alkyl groups (e.g., methyl) may improve solubility but reduce affinity .
- Ring Modifications : Piperidine derivatives generally exhibit better metabolic stability than pyrrolidines due to reduced ring strain .
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